Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. . The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which is further substituted with a furan ring and an ethyl ester group.
Preparation Methods
The synthesis of Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds such as:
Benzimidazole derivatives: These compounds share a similar benzimidazole core and exhibit a wide range of biological activities.
Pyrimidine derivatives: These compounds have a pyrimidine ring and are known for their therapeutic applications.
Furan derivatives: These compounds contain a furan ring and are used in various chemical and pharmaceutical applications
Biological Activity
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various methods involving the reaction of appropriate precursors. A common approach includes the use of ethyl cyanoacetate and 2-furylaldehyde in the presence of ammonium acetate under reflux conditions. This method yields the desired product with good efficiency and purity.
Table 1: Synthesis Overview
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Ethyl cyanoacetate + 2-furylaldehyde | Reflux with ammonium acetate | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at levels as low as 256 µg/mL .
Anticancer Properties
Several studies have focused on the anticancer potential of pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A study on related compounds revealed that treatment with ethyl derivatives led to significant reductions in anti-apoptotic proteins such as Bcl-2 and Bcl-X(L), suggesting a mechanism where these compounds promote apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Gene Expression : Alterations in gene expression related to cell cycle regulation and apoptosis have been observed.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to cell death.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes critical for inflammation and cancer |
Gene Expression Modulation | Alters expression of genes related to apoptosis |
ROS Generation | Induces oxidative stress leading to cell death |
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-16(22)13-14(12-8-5-9-24-12)20-11-7-4-3-6-10(11)18-17(20)19-15(13)21/h3-9,13-14H,2H2,1H3,(H,18,19,21) |
InChI Key |
BNSCNQIFPASVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CO4 |
Origin of Product |
United States |
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